molecular formula C21H21BrN2S2 B096550 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide CAS No. 17389-14-9

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide

Cat. No.: B096550
CAS No.: 17389-14-9
M. Wt: 445.4 g/mol
InChI Key: XMMSIZBVTLPHSO-UHFFFAOYSA-M
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Description

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide is a chemical compound belonging to the benzothiazolium family. This compound is characterized by its unique structure, which includes two benzothiazolylidene groups connected by a propenyl chain. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide typically involves the reaction of 3-ethyl-2-benzothiazolylidene with a propenyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: Benzothiazolium compounds can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

    Reduction: These compounds can be reduced to form corresponding benzothiazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Conditions vary depending on the nucleophile, but reactions are often carried out in polar solvents like dimethyl sulfoxide or ethanol.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted benzothiazolium derivatives depending on the nucleophile used.

Scientific Research Applications

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-ethyl-2-[3-(3-ethyl-2-benzothiazolinylidene)-2-methylpropenyl]-iodide
  • 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-benzothiazolium

Comparison: Compared to similar compounds, 3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide is unique due to its specific propenyl linkage and bromide counterion. This structural difference can influence its reactivity, solubility, and overall chemical behavior, making it suitable for specific applications where other compounds may not be as effective.

Properties

CAS No.

17389-14-9

Molecular Formula

C21H21BrN2S2

Molecular Weight

445.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide

InChI

InChI=1S/C21H21N2S2.BrH/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

XMMSIZBVTLPHSO-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-]

17389-14-9

Synonyms

3-ethyl-2-(3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)benzothiazolium
EEBPB iodide

Origin of Product

United States

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